N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that incorporates a thiophene ring, a thiadiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling of the Rings: The thiophene and thiadiazole rings are then coupled through a series of reactions, including acylation and amidation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of microwave irradiation to accelerate reactions and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It is studied for its interactions with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as certain antimicrobial and anticancer agents.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its thiophene and thiadiazole rings, which confer distinct chemical and biological properties . This combination allows for a wide range of applications and interactions with various biological targets .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-acetylthiophene derivatives and thiadiazole precursors. The general synthetic route includes:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
- Acetylation : The introduction of the acetyl group at the thiophene moiety is done using acetic anhydride or acetyl chloride.
- Final Coupling : The final product is obtained by coupling the thiadiazole derivative with an ethyl amine.
Antioxidant Activity
Research indicates that compounds within the thiadiazole family exhibit notable antioxidant properties. For instance, studies have shown that derivatives with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro tests reveal that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antitumor Activity
Several studies have investigated the antitumor potential of thiadiazole derivatives. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance and prevents oxidative damage.
Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. This indicates a promising potential for further development as an antimicrobial agent .
Study 2: Antitumor Activity
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at a concentration of 50 µM, the compound reduced cell viability by approximately 70%, suggesting strong antitumor properties .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-11(19-15-14-7)12(17)13-6-5-9-3-4-10(18-9)8(2)16/h3-4H,5-6H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRQOZMILMXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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